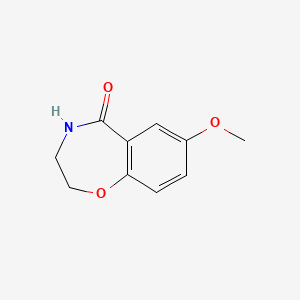![molecular formula C9H13N3O2 B1450912 2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one CAS No. 1383777-82-9](/img/structure/B1450912.png)
2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one
Descripción general
Descripción
2-Hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one (2H7D6T9PAP) is an important synthetic compound with a wide range of applications in the fields of chemistry, pharmacology, and biochemistry. It is a heterocyclic compound, which is composed of nitrogen, oxygen, and carbon atoms, and it is a member of the pyrimidine family. 2H7D6T9PAP has been studied for its potential use in the synthesis of a variety of drugs and for its ability to inhibit the activity of certain enzymes. In addition, 2H7D6T9PAP has been used in the development of new drugs for the treatment of various diseases.
Aplicaciones Científicas De Investigación
Chemical Synthesis and Modifications:
- This compound has been used in Vilsmeier–Haack formylation, resulting in various derivatives like 9-(dimethylamino-methylene)- and 9-(ethoxymethylene)-6,7,8,9-tetrahydro-4H-pyrido[1,2-a]pyrimidines, as well as 9-formyl-1,6,7,8-tetrahydro-4H-pyrido[1,2-a]pyrimidines (Horváth et al., 1983).
Structural Analysis and Properties:
- Structural and molecular properties of derivatives like 9-Furfurylidene-2,3-dimethyl-6,7,8,9-tetrahydro-4H-thieno[2′,3′:4,5]pyrimidino[1,2-a]pyridin-4-one have been studied, providing insights into their chemical behavior and potential applications (Bozorov et al., 2010).
Potential in Drug Synthesis:
- It's been utilized in the synthesis of complex pharmaceuticals, such as the antipsychotic drug Paliperidone (Ji Ya-fei, 2010).
- Its derivatives have shown potential in anticancer activity, particularly in compounds like 7-hydroxy-8-methyl-coumarins with various heterocyclic moieties, indicating its relevance in medicinal chemistry (Galayev et al., 2015).
Heterocyclic Chemistry:
- The compound has been used in the study of heterocyclic chemistry, focusing on transformations and reactivities within different molecular frameworks, which is vital for developing new chemical entities (Yale & Spitzmiller, 1976).
Organic Synthesis:
- It serves as a reagent or intermediate in the synthesis of novel compounds in organic chemistry, demonstrating its versatility and importance in the field (Rečnik et al., 2000).
Spectroscopy and Molecular Modeling:
- Detailed chemical shift assignments and molecular modeling studies of its derivatives have been conducted to understand their structure and reactivity, crucial for designing new molecules and drugs (Santana et al., 2020).
Propiedades
IUPAC Name |
2-hydroxy-7,7-dimethyl-8,9-dihydro-6H-pyrimido[1,2-a]pyrimidin-4-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13N3O2/c1-9(2)4-10-8-11-6(13)3-7(14)12(8)5-9/h3,13H,4-5H2,1-2H3,(H,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNWHPZFZZTUMPZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CNC2=NC(=CC(=O)N2C1)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-hydroxy-7,7-dimethyl-6,7,8,9-tetrahydro-4H-pyrimido[1,2-a]pyrimidin-4-one | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-(4-Hydroxyphenyl)-4-methyl-1,3-thiazol-5-yl]ethanone](/img/structure/B1450831.png)
![4-{5H,6H,7H,8H-[1,2,4]triazolo[4,3-a]pyridin-3-yl}phenol](/img/structure/B1450832.png)
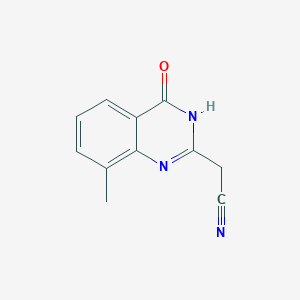
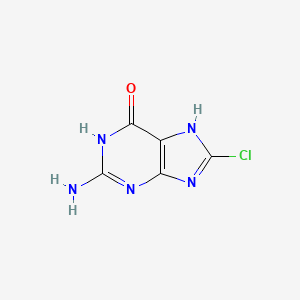
![7-benzyl-2-propyl-3H,4H,5H,6H,7H,8H-pyrido[3,4-d]pyrimidin-4-one](/img/structure/B1450836.png)
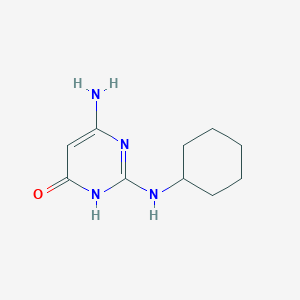
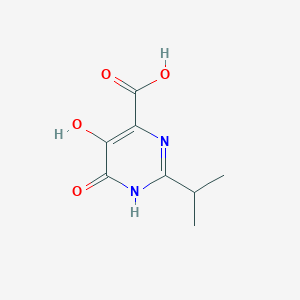
![[2,2'-Bipyridine]-5,5'-diol](/img/structure/B1450842.png)
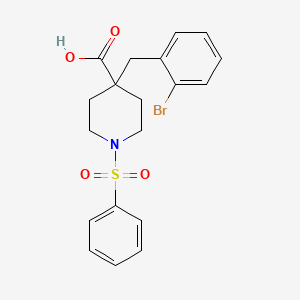
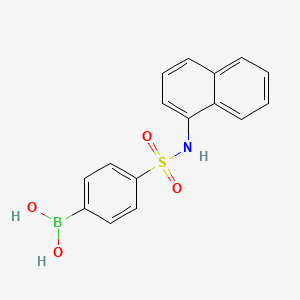
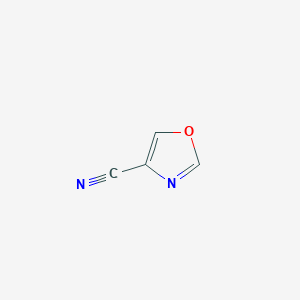
![(4-[1,3]Oxazolo[4,5-b]pyridin-2-ylmorpholin-2-yl)methylamine dihydrochloride](/img/structure/B1450849.png)
![3-[6-(3-Methoxyphenoxy)pyridazin-3-yl]benzoic acid](/img/structure/B1450850.png)
